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Compound of Interest

Compound Name: 9-Bromo-10-iodoanthracene

Cat. No.: B15290078 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two plausible synthetic routes for

the preparation of 9-Bromo-10-iodoanthracene, a halogenated polycyclic aromatic

hydrocarbon of interest in materials science and as a synthetic intermediate. Due to the limited

availability of direct published procedures for this specific compound, this guide details

experimental protocols adapted from established methods for analogous transformations.

Introduction
Anthracene and its derivatives are a critical class of compounds in organic electronics, sensor

technology, and pharmaceutical development. The targeted introduction of different halogen

atoms at specific positions on the anthracene core, such as in 9-Bromo-10-iodoanthracene,

allows for fine-tuning of the molecule's electronic properties and provides orthogonal handles

for further functionalization through cross-coupling reactions. This guide outlines two strategic

approaches to synthesize this heterogeneously dihalogenated anthracene.

Data Presentation
The following tables summarize the key quantitative data for the starting materials,

intermediates, and the target compound.

Table 1: Physical and Chemical Properties of Key Compounds
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Compound
CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

Appearance

Anthracene 120-12-7 C₁₄H₁₀ 178.23 215-218
White to

yellow solid

9-

Bromoanthra

cene

1564-64-3 C₁₄H₉Br 257.13 97-100
Yellow

solid[1]

9,10-

Dibromoanthr

acene

523-27-3 C₁₄H₈Br₂ 336.02 223-224

Yellow to

yellow-green

powder[2]

9-Bromo-10-

iodoanthrace

ne

359435-47-5 C₁₄H₈BrI 383.02 Not available Not available

Table 2: Summary of Synthetic Routes and Expected Yields

Route
Starting
Material

Key
Intermediate(s)

Key Reactions
Typical Yield
Range (%)

1 Anthracene

9-

Bromoanthracen

e

Electrophilic

Bromination,

Electrophilic

Iodination

60-70 (overall)

2 Anthracene

9,10-

Dibromoanthrace

ne

Electrophilic

Dibromination,

Halogen-Metal

Exchange,

Iodination

50-60 (overall)

Experimental Protocols
Route 1: Electrophilic Iodination of 9-Bromoanthracene

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://wap.guidechem.com/question/what-is-9-bromoanthracene-and--id127416.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6318033.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15290078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This route involves the initial monobromination of anthracene followed by a selective iodination

at the 10-position.

Step 1: Synthesis of 9-Bromoanthracene

Materials: Anthracene, N-Bromosuccinimide (NBS), Chloroform (CHCl₃), Ethanol.

Procedure:

In a round-bottom flask, dissolve anthracene (5.0 g, 28.05 mmol) in 100 mL of chloroform.

[3]

Add N-bromosuccinimide (4.99 g, 28.05 mmol) in portions to the solution while stirring and

protecting the reaction from light.[3]

Continue stirring the reaction mixture at room temperature for 12 hours.[3]

After the reaction is complete, as monitored by TLC, wash the mixture with water (2 x 50

mL).[3]

Separate the organic layer and dry it over anhydrous magnesium sulfate.

Remove the solvent under reduced pressure.

Recrystallize the crude product from anhydrous ethanol to yield 9-bromoanthracene as a

green-yellow solid.[3]

Expected Yield: 66.3%[3]

Step 2: Synthesis of 9-Bromo-10-iodoanthracene

Materials: 9-Bromoanthracene, N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA),

Dichloromethane (CH₂Cl₂).

Procedure (Adapted from general iodination protocols):

In a dry flask under an inert atmosphere, dissolve 9-bromoanthracene (1.0 g, 3.89 mmol)

in 20 mL of dichloromethane.
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Add N-iodosuccinimide (0.92 g, 4.08 mmol, 1.05 equiv.).

Slowly add trifluoroacetic acid (0.1 mL, 1.3 mmol, 0.33 equiv.) as a catalyst.[4]

Stir the reaction mixture at room temperature and monitor its progress by TLC. The

reaction is expected to be complete within 16 hours.[4]

Upon completion, dilute the reaction mixture with dichloromethane (30 mL).

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution

(2 x 20 mL), 10% aqueous sodium thiosulfate solution (2 x 20 mL), and brine (20 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel (eluent:

hexane/dichloromethane gradient) to obtain 9-Bromo-10-iodoanthracene.

Route 2: Selective Monolithiation of 9,10-
Dibromoanthracene
This approach relies on the selective halogen-metal exchange at one of the bromine-

substituted positions, followed by quenching with an iodine source.

Step 1: Synthesis of 9,10-Dibromoanthracene

Materials: Anthracene, Bromine (Br₂), Carbon tetrachloride (CCl₄).

Procedure:

Dissolve anthracene in carbon tetrachloride in a round-bottom flask equipped with a

dropping funnel and a reflux condenser.

Slowly add a solution of bromine in carbon tetrachloride to the anthracene solution while

stirring.

Heat the reaction mixture to reflux until the bromine color disappears.
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Cool the reaction mixture to room temperature, which should result in the precipitation of

the product.

Filter the solid, wash with cold carbon tetrachloride, and then with a small amount of

ethanol.

Recrystallize the crude product from a suitable solvent like xylene to obtain pure 9,10-

dibromoanthracene.

Expected Yield: High (typically >90%).

Step 2: Synthesis of 9-Bromo-10-iodoanthracene

Materials: 9,10-Dibromoanthracene, n-Butyllithium (n-BuLi) in hexanes, Iodine (I₂),

Tetrahydrofuran (THF), Diethyl ether.

Procedure (Adapted from analogous monolithiation):

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 9,10-

dibromoanthracene (1.0 g, 2.98 mmol) in 50 mL of anhydrous THF.

Cool the solution to -78 °C in a dry ice/acetone bath.

Slowly add one equivalent of n-butyllithium (1.86 mL of a 1.6 M solution in hexanes, 2.98

mmol) dropwise while maintaining the temperature at -78 °C.

Stir the mixture at -78 °C for 30 minutes to allow for selective monolithiation.

In a separate flask, dissolve iodine (0.83 g, 3.28 mmol, 1.1 equiv.) in 20 mL of anhydrous

THF.

Slowly add the iodine solution to the lithiated anthracene solution at -78 °C.

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2

hours.

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20

mL).
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Extract the product with diethyl ether (3 x 30 mL).

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium

sulfate.

Remove the solvent under reduced pressure and purify the crude product by column

chromatography on silica gel (eluent: hexane/dichloromethane gradient) to yield 9-Bromo-
10-iodoanthracene.

Mandatory Visualization
The following diagrams illustrate the described synthetic pathways.

Anthracene 9-BromoanthraceneNBS, CHCl₃ 9-Bromo-10-iodoanthraceneNIS, TFA, CH₂Cl₂

Click to download full resolution via product page

Caption: Synthetic workflow for Route 1.

Anthracene 9,10-DibromoanthraceneBr₂, CCl₄ 9-Bromo-10-lithioanthracenen-BuLi, THF, -78 °C 9-Bromo-10-iodoanthraceneI₂, THF

Click to download full resolution via product page

Caption: Synthetic workflow for Route 2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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